molecular formula C15H11Br2Cl2NO3 B270825 6-bromo-N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

6-bromo-N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No. B270825
M. Wt: 484 g/mol
InChI Key: JMQKBAXIVMFFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a cyclic amide derivative that has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the inhibition of various enzymes and proteins that are involved in the progression of diseases. It has been shown to inhibit the activity of various kinases and enzymes that are involved in the growth and proliferation of cancer cells. It also inhibits the activity of various enzymes and proteins that are involved in the inflammatory response.
Biochemical and Physiological Effects:
6-bromo-N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth and proliferation of bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments include its high potency, selectivity, and specificity. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on 6-bromo-N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. These include further studies on its safety and efficacy, the development of more potent and selective derivatives, and the exploration of its potential applications in other diseases such as viral infections and autoimmune disorders.
In conclusion, 6-bromo-N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a promising chemical compound that has shown potential applications in the field of medicinal chemistry. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for further research.

Synthesis Methods

The synthesis of 6-bromo-N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves a series of chemical reactions. The first step involves the reaction of 4-bromo-2,3-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid to form the corresponding amide. The amide is then cyclized to form the final product.

Scientific Research Applications

6-bromo-N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential applications in the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and bacterial infections.

properties

Product Name

6-bromo-N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Molecular Formula

C15H11Br2Cl2NO3

Molecular Weight

484 g/mol

IUPAC Name

2-bromo-N-(4-bromo-2,3-dichlorophenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C15H11Br2Cl2NO3/c16-6-1-2-7(12(19)11(6)18)20-14(21)8-4-3-5-9(8)15(22)23-13(5)10(4)17/h1-2,4-5,8-10,13H,3H2,(H,20,21)

InChI Key

JMQKBAXIVMFFQO-UHFFFAOYSA-N

SMILES

C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=C(C(=C(C=C4)Br)Cl)Cl

Canonical SMILES

C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=C(C(=C(C=C4)Br)Cl)Cl

Origin of Product

United States

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